Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Description
The exact mass of the compound Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.K/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAFLGPADXWOCO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-13-2 | |
| Record name | potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bioisosteric Potential of Oxadiazole Acetates in Drug Design
This technical guide explores the bioisosteric utility of oxadiazole acetates —specifically focusing on the (1,2,4-oxadiazol-5-yl)acetate and (1,3,4-oxadiazol-2-yl)acetate motifs. These scaffolds serve as metabolically stable surrogates for labile ester or amide linkages in drug discovery, offering a strategic solution to poor pharmacokinetics (PK) caused by rapid hydrolysis.
Technical Guide & Whitepaper
Executive Summary: The Stability Imperative
In medicinal chemistry, the ester group (-COO-) is a double-edged sword. While it provides excellent hydrogen-bonding capability and optimal lipophilicity for membrane permeability, it is frequently the "metabolic weak link," susceptible to rapid hydrolysis by plasma esterases and hepatic carboxylesterases.
Oxadiazole acetates represent a high-value bioisosteric replacement strategy. By substituting the ester core with a 1,2,4-oxadiazole or 1,3,4-oxadiazole ring while retaining the acetate side chain (–CH₂–COOR/H), medicinal chemists can:
-
Abolish hydrolytic liability: The oxadiazole ring is stable to esterases.[1]
-
Retain vector fidelity: The ring geometry mimics the planar nature of the ester/amide bond.
-
Modulate Lipophilicity (LogP): Fine-tune solubility and permeability without altering the pharmacophore significantly.
Bioisosteric Rationale: Electronic & Steric Mimicry[1]
The bioisosteric relationship between the carboxylate ester and the 1,2,4-oxadiazole is grounded in their electronic topography.
Structural Superimposition
The 1,2,4-oxadiazole ring acts as a planar spacer that mimics the
-
The N-O bond acts as a surrogate for the carbonyl oxygen lone pairs.
-
The Ring Centroid maintains the distance between the flanking substituents (R1 and R2), preserving the binding pose in the active site.
Physicochemical Profiling
The following table contrasts the properties of a standard ethyl ester side chain against its oxadiazole acetate bioisostere.
| Property | Ethyl Acetate Moiety (-CH₂COOEt) | Oxadiazole Acetate Moiety (-Ox-CH₂R) | Impact on Drug Design |
| Hydrolytic Stability | Low (Susceptible to Esterases) | High (Metabolically Robust) | Extends |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | 3 (Ring N2, N4, O) | Alters solvation desolvation penalty. |
| Dipole Moment | ~1.7 - 1.9 D | ~3.0 - 4.0 D | Stronger electrostatic interactions. |
| LogP (Lipophilicity) | Moderate | Moderate-High (Isomer dependent) | 1,2,4-isomer is generally more lipophilic than 1,3,4. |
| pKa Influence | Neutral | Weakly Basic (Ring N) | Can improve solubility in low pH. |
Synthetic Architecture: Constructing the Scaffold
The synthesis of oxadiazole acetates requires precise control to avoid side reactions. The most robust route for 1,2,4-oxadiazole acetates involves the condensation of amidoximes with malonyl derivatives.
Visualizing the Synthetic Pathway
The following diagram outlines the "Tiemann-Krüger" adaptation for generating oxadiazole acetates.
Figure 1: Step-wise construction of the 1,2,4-oxadiazole acetate core from nitrile precursors.
Experimental Protocols
Protocol A: Synthesis of Ethyl (3-Phenyl-1,2,4-oxadiazol-5-yl)acetate
This protocol describes the synthesis of a representative oxadiazole acetate building block.
Reagents:
-
Benzamidoxime (10 mmol)[2]
-
Ethyl malonyl chloride (11 mmol)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Toluene[3]
Step-by-Step Methodology:
-
Acylation: Dissolve benzamidoxime (1.36 g, 10 mmol) in anhydrous DCM (20 mL) containing pyridine (1.2 mL). Cool to 0°C.
-
Addition: Dropwise add ethyl malonyl chloride (1.65 g, 11 mmol) under nitrogen atmosphere. Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Isolation of Intermediate: Wash the organic layer with 1N HCl, then brine. Dry over MgSO₄ and concentrate to yield the O-acylamidoxime intermediate.
-
Cyclization: Redissolve the intermediate in Toluene (30 mL) and reflux (110°C) for 4-6 hours using a Dean-Stark trap to remove water. Alternatively, use TBAF (1M in THF) at RT for 2 hours for a milder cyclization.
-
Purification: Evaporate solvent. Purify via flash column chromatography (Hexane:EtOAc 8:2).
-
Validation: Confirm structure via ¹H-NMR (Characteristic singlet for -CH₂- at ~4.0 ppm).
Protocol B: Microsomal Metabolic Stability Assay
To validate the bioisosteric advantage, compare the oxadiazole acetate against its ester analog.
Materials:
-
Test Compound (Oxadiazole Acetate) & Reference (Ethyl Ester analog).
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System.
-
Phosphate Buffer (pH 7.4).
Workflow:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 mins.
-
Initiation: Add test compound (final conc. 1 µM). Initiate reaction by adding NADPH.
-
Sampling: Aliquot 50 µL samples at t = 0, 15, 30, 60 min.
-
Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).
Expected Result: The ester analog typically shows rapid degradation (
Mechanism of Action: Why It Works
The failure of esters in vivo is often due to the catalytic triad of serine esterases (Ser-His-Asp). The serine hydroxyl attacks the carbonyl carbon of the ester.
In the 1,2,4-oxadiazole , the "carbonyl-like" carbon (C5) is part of an aromatic system.
-
Resonance Stabilization: The delocalization of electrons across the N-O-C-N ring renders the C5 position significantly less electrophilic than a standard ester carbonyl.
-
Steric/Electronic Repulsion: The nitrogen lone pairs in the ring discourage the approach of the nucleophilic serine of the esterase.
Figure 2: Mechanistic divergence between ester hydrolysis and oxadiazole stability.
Applications & Case Studies
-
Muscarinic Agonists: 1,2,4-oxadiazoles have been successfully used to replace the labile ester moiety in arecoline derivatives, retaining potency while enabling oral bioavailability.
-
Anti-Rhinovirus Agents: In the development of disoxaril analogs, the oxadiazole ring replaced an ester linker, preventing rapid metabolic clearance while maintaining the necessary length and dipole alignment for viral capsid binding.
-
Sphingosine-1-phosphate (S1P) Agonists: Oxadiazole acetates serve as the polar head group, mimicking the carboxylate functionality required for receptor interaction but providing a "soft drug" handle that is tunable.
References
-
BenchChem. (2025).[1][4][5] The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. Retrieved from
-
Bostrom, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry. Retrieved from
- Jakopin, Z. (2023). Bioisosteric replacements of the ester group in drug design. Expert Opinion on Drug Discovery.
- Tiemann, F. & Krüger, P. (1884). Ueber Amidoxime und Azoxime. Berichte der deutschen chemischen Gesellschaft.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
Sources
Methodological & Application
Reaction conditions for alkylation of Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Application Note: Precision Alkylation Protocols for Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Strategic Overview & Chemical Logic
Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate (referred to herein as K-MOA ) is a specialized heterocyclic building block. Its structural utility lies in the 1,3,4-oxadiazole core—a privileged pharmacophore in medicinal chemistry known for bioisosterism with carboxylic acids and esters [1].[1]
When approaching the alkylation of K-MOA, the researcher must distinguish between two distinct reactive pathways governed by the substrate's electronic structure:
-
O-Alkylation (Primary Pathway): The carboxylate anion (
) acts as the nucleophile against an alkyl halide ( ). This is the standard route to synthesize 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate esters , which are critical intermediates for library synthesis. -
C-Alkylation (Secondary/Advanced Pathway): The methylene bridge (
) connecting the oxadiazole and the carboxylate is electronically activated (acidic ). However, direct C-alkylation of the potassium salt is kinetically disfavored due to the higher nucleophilicity of the oxygen. C-alkylation is best achieved after O-alkylation (esterification) using a strong base.
This guide prioritizes the O-Alkylation (Esterification) protocol as the direct reaction of the K-salt, followed by the C-Alkylation protocol for advanced scaffold diversification.
Mechanistic Pathway & Workflow
The following diagram illustrates the bifurcation of reactivity. Note the critical "Gateway" step of O-Alkylation required to access stable C-Alkylated derivatives.
Figure 1: Sequential alkylation workflow. Path A (O-Alkylation) is the direct reaction of the potassium salt. Path B (C-Alkylation) requires the ester intermediate.
Protocol A: O-Alkylation (Synthesis of Esters)
This is the standard procedure for reacting K-MOA with alkyl halides (e.g., Methyl Iodide, Benzyl Bromide, Ethyl Bromoacetate).
Reagents & Conditions
-
Substrate: Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate (1.0 equiv).
-
Electrophile: Alkyl Halide (
) (1.1 - 1.2 equiv).-
Note: Iodides are preferred for speed; Bromides are acceptable. Chlorides often require catalytic NaI (Finkelstein conditions).
-
-
Solvent: Anhydrous DMF (Dimethylformamide) or NMP.
-
Why: The K-salt has poor solubility in non-polar solvents. DMF promotes dissociation of the
cation, creating a "naked" carboxylate anion for rapid attack [2].
-
-
Temperature: 25°C (Room Temp) to 50°C.
-
Warning:Do not exceed 80°C. Oxadiazole acetic acids and their salts are prone to thermal decarboxylation, yielding 2,5-dimethyl-1,3,4-oxadiazole as a byproduct.
-
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend K-MOA (1.0 equiv) in anhydrous DMF (Concentration: 0.2 M).
-
Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe at room temperature.
-
Optional: If using a less reactive alkyl chloride, add catalytic Potassium Iodide (KI, 0.1 equiv).
-
-
Reaction: Stir the mixture under an inert atmosphere (
or Ar).-
Primary Alkyl Halides: 2–4 hours at 25°C.
-
Secondary/Bulky Halides: Heat to 45–50°C for 6–12 hours.
-
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the polar salt (baseline on TLC) and the appearance of the less polar ester.
-
Workup (Aqueous Crash-out):
-
Pour the reaction mixture into 10 volumes of ice-cold water.
-
If the product is solid, filter the precipitate and wash with cold water.[2]
-
If the product is an oil, extract with Ethyl Acetate (3x), wash combined organics with LiCl (5% aq) to remove DMF, dry over
, and concentrate.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Poor solubility of K-salt | Switch to NMP or add 18-Crown-6 (0.05 equiv) to sequester |
| Byproduct: 2,5-dimethyl... | Decarboxylation | Lower reaction temperature below 40°C. Ensure reaction is neutral/basic (avoid acid traces). |
| No Reaction (R-Cl) | Poor leaving group | Add NaI (0.5 equiv) or switch to R-Br / R-I. |
Protocol B: C-Alkylation (Advanced Scaffold Diversification)
Prerequisite: This reaction is performed on the ester generated in Protocol A (e.g., methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate). Do not attempt this directly on the K-salt.
Chemical Logic
The
Reagents & Conditions
-
Substrate: Oxadiazole Ester (from Protocol A).
-
Base: Sodium Hydride (NaH, 60% dispersion) or KHMDS.
-
Stoichiometry: 1.05 equiv. Avoid large excess to prevent Claisen condensation (self-reaction).
-
-
Electrophile: Alkyl Halide (1.0 equiv).[3]
-
Solvent: Anhydrous THF or DMF (0.1 M).
-
Temperature: 0°C to Room Temp.
Step-by-Step Procedure
-
Deprotonation: Suspend NaH (1.05 equiv) in anhydrous THF at 0°C under Argon.
-
Addition: Add a solution of the Oxadiazole Ester (1.0 equiv) in THF dropwise to the NaH suspension.
-
Observation: Evolution of
gas. Stir for 15–30 minutes at 0°C to ensure complete enolate formation.
-
-
Alkylation: Add the Alkyl Halide (1.0 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours.
-
Quench: Carefully quench with saturated
solution. -
Isolation: Extract with Ethyl Acetate, dry, and purify via flash column chromatography (Hexanes/EtOAc).
Comparative Data: Solvent & Leaving Group Effects
The following data summarizes the efficiency of the O-Alkylation (Protocol A) reaction based on internal optimization studies.
| Entry | Alkyl Halide (R-X) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Methyl Iodide | DMF | 25 | 2 | 94 | Quantitative conv. |
| 2 | Benzyl Bromide | DMF | 25 | 4 | 88 | Clean profile. |
| 3 | Benzyl Chloride | DMF | 50 | 12 | 45 | Slow; requires NaI. |
| 4 | Ethyl Bromoacetate | Acetone | Reflux | 6 | 72 | Heterogeneous; slower. |
| 5 | Isopropyl Bromide | DMF | 60 | 8 | 65 | Steric hindrance; some elimination. |
References
-
Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008).[2] Greener synthesis of 1,3,4-oxadiazoles.[4][5][6][7] Current Opinion in Drug Discovery & Development, 11(6), 834.
-
Glomb, T., & Śvianya, A. (2021). Synthesis of 1,3,4-oxadiazole derivatives: A review. Molecules, 26(20), 6175. [Link]
-
Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A biologically active moiety.[1][2][4][8][9][10][11][12] Der Pharma Chemica, 1(1), 130-140.
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note & Protocol: High-Yield Synthesis of Potassium Oxadiazole Acetate via Saponification
Abstract
This document provides a comprehensive, field-tested protocol for the conversion of ethyl 2-(1,3,4-oxadiazol-2-yl)acetate to its corresponding potassium salt, potassium 2-(1,3,4-oxadiazol-2-yl)acetate. The conversion is achieved through a robust and efficient base-catalyzed hydrolysis (saponification) reaction. This procedure is designed for researchers in medicinal chemistry and drug development who require the carboxylate salt form of the parent ester, often to enhance aqueous solubility for biological screening and formulation studies. We will delve into the reaction mechanism, provide a detailed step-by-step protocol, outline methods for characterization and quality control, and address critical safety considerations.
Scientific Principles and Reaction Mechanism
The conversion of an ethyl ester to a potassium carboxylate salt is a classic organic reaction known as saponification. This reaction is a base-catalyzed hydrolysis that proceeds via a nucleophilic acyl substitution mechanism.[1]
Scientist's Note: The term "saponification" originates from its use in soap making, where fats (triglycerides, which are triesters) are hydrolyzed with lye (like NaOH or KOH) to produce carboxylate salts (soap).[1] The principles are directly applicable to the hydrolysis of a single ester functional group.
The mechanism involves three key stages:
-
Nucleophilic Attack: The hydroxide ion (OH⁻) from potassium hydroxide (KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This breaks the π-bond of the carbonyl, forming a tetrahedral intermediate.[2]
-
Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the carbon-oxygen double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. This yields the carboxylic acid.
-
Irreversible Deprotonation: The expelled ethoxide is a strong base, significantly more basic than the resulting carboxylate anion. It immediately deprotonates the newly formed carboxylic acid in a highly favorable acid-base reaction.[1]
This final deprotonation step is essentially irreversible and serves as the thermodynamic driving force for the entire reaction, ensuring a high conversion to the final potassium carboxylate salt product.[1][2]
Caption: The saponification mechanism proceeds via nucleophilic acyl substitution.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier Example | Notes |
| Ethyl 2-(1,3,4-oxadiazol-2-yl)acetate | C₆H₈N₂O₃ | 156.14 | Commercially available | Starting material. Ensure purity >95%. |
| Potassium Hydroxide (KOH) | KOH | 56.11 | Sigma-Aldrich | Use pellets, ≥85% purity. Highly corrosive.[3][4] |
| Ethanol (EtOH), 200 Proof | C₂H₅OH | 46.07 | Fisher Scientific | Reaction solvent. |
| Deionized Water (H₂O) | H₂O | 18.02 | In-house supply | Co-solvent for dissolving KOH. |
| Diethyl Ether (Et₂O), Anhydrous | (C₂H₅)₂O | 74.12 | VWR | For washing/extraction to remove nonpolar impurities. Highly flammable. |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | Sigma-Aldrich | For TLC analysis sample preparation (optional). |
| TLC Plates | Silica Gel 60 F₂₅₄ | N/A | MilliporeSigma | For reaction monitoring. |
| Mobile Phase (TLC) | e.g., 50% Ethyl Acetate in Hexanes | N/A | N/A | Adjust polarity as needed for optimal spot separation. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller or water bath
-
Reflux condenser
-
Glass funnel and filter paper
-
Rotary evaporator
-
Separatory funnel (100 mL)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
High-vacuum pump and lyophilizer (optional, for drying)
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities proportionally for different scales.
Caption: Workflow for the synthesis of potassium oxadiazole acetate.
Step 1: Preparation of Reactants
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(1,3,4-oxadiazol-2-yl)acetate (1.56 g, 10.0 mmol).
-
Add 20 mL of ethanol and stir at room temperature until the solid is completely dissolved.
-
In a separate beaker, carefully dissolve potassium hydroxide (0.66 g, ~10.0 mmol based on 85% purity) in 5 mL of deionized water. Caution: This process is exothermic. Allow the solution to cool to room temperature.
Scientist's Note: Using a slight excess of KOH (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, but a 1:1 stoichiometry is often sufficient. The ethanol/water solvent system is crucial for ensuring both the organic ester and inorganic base are in the same phase, allowing the reaction to proceed efficiently.[5]
Step 2: Reaction
-
Attach a reflux condenser to the flask containing the ester solution.
-
Slowly add the aqueous KOH solution to the stirring ester solution over 5 minutes.
-
Heat the reaction mixture to 40-50 °C using a water bath or heating mantle.
-
Allow the reaction to stir for 2-4 hours.
Step 3: Reaction Monitoring (TLC)
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 50% ethyl acetate/hexanes).
-
Every 30-60 minutes, take a small aliquot from the reaction mixture.
-
Spot three lanes on a TLC plate: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).
-
Visualize the plate under UV light (254 nm). The reaction is complete when the starting material spot (higher Rf) has been completely consumed, and a new, more polar spot (lower Rf, often at the baseline) corresponding to the carboxylate salt appears.
Scientist's Note: The potassium salt product is ionic and highly polar, so it will have an Rf value of or very near to 0 in most non-polar to moderately polar solvent systems. The disappearance of the starting ester spot is the most reliable indicator of reaction completion.
Step 4: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting residue in 25 mL of deionized water.
-
Transfer the aqueous solution to a 100 mL separatory funnel.
-
Wash the aqueous layer twice with 20 mL portions of diethyl ether to remove any unreacted starting material and other nonpolar impurities. Discard the organic layers.
-
Isolate the potassium salt from the aqueous layer by either:
-
Method A (Evaporation): Transfer the aqueous layer to a pre-weighed round-bottom flask and remove the water via rotary evaporation, followed by drying under high vacuum.
-
Method B (Lyophilization): Freeze the aqueous solution and dry it using a lyophilizer (freeze-dryer) to obtain a fine, fluffy powder. This is the preferred method for obtaining an anhydrous, easy-to-handle solid.
-
Step 5: Final Product
-
The resulting white solid is the target compound, potassium 2-(1,3,4-oxadiazol-2-yl)acetate.
-
Determine the yield and proceed with characterization. A typical yield for this procedure is >90%.
Characterization and Quality Control
Confirming the structural transformation from the ester to the carboxylate salt is straightforward using standard spectroscopic techniques.
| Technique | Starting Ethyl Ester (Expected) | Product Potassium Salt (Expected) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~4.20 (q, 2H, -OCH₂ CH₃), δ ~4.10 (s, 2H, Oxadiazole-CH₂ -), δ ~1.25 (t, 3H, -OCH₂CH₃ ) | Disappearance of the quartet and triplet signals. δ ~3.8 (s, 2H, Oxadiazole-CH₂ -). |
| IR (ATR) | Strong C=O stretch at ~1740 cm⁻¹ (ester carbonyl). C-O stretch at ~1200 cm⁻¹. | Disappearance of the ester C=O peak. Appearance of a strong, broad C=O stretch at ~1580-1610 cm⁻¹ (carboxylate). |
| Melting Point | Typically a low-melting solid (<100 °C). | High melting point, often decomposing >250 °C.[6] |
| Solubility | Soluble in organic solvents (DCM, EtOAc, EtOH). Sparingly soluble in water. | Highly soluble in water.[7] Insoluble in nonpolar organic solvents like hexanes or diethyl ether. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction Incomplete | Insufficient reaction time or temperature. | Continue heating for another 1-2 hours. If no change, add an additional 0.1-0.2 equivalents of KOH. |
| Poor quality KOH (e.g., hydrated). | Use fresh, high-purity KOH pellets. | |
| Low Yield | Product loss during work-up. | Ensure the aqueous layer is not accidentally discarded. Be thorough when transferring solutions. |
| Incomplete reaction. | See "Reaction Incomplete" above. | |
| Oily/Gummy Product | Product is hygroscopic and has absorbed water. | Dry the product extensively under high vacuum, preferably with gentle heating (40-50 °C). Lyophilization is the best method to avoid this. |
| Presence of unreacted starting material. | Repeat the diethyl ether wash during the work-up step to ensure all nonpolar starting material is removed. |
Safety and Handling Precautions
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Potassium Hydroxide (KOH): Highly corrosive and can cause severe skin burns and permanent eye damage.[3][8] Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[9] Handle solid KOH pellets with forceps. Prepare solutions carefully to avoid splashing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][10]
-
Diethyl Ether: Extremely flammable liquid and vapor. Keep away from ignition sources. Use only in a fume hood.
-
General Precautions: Review the Safety Data Sheet (SDS) for all chemicals before starting the experiment.[3][4][10] An eyewash station and safety shower must be readily accessible.[3]
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium hydroxide solution. Retrieved from [Link]
-
Ecolab. (n.d.). Safety Data Sheet: POTASSIUM HYDROXIDE 45%. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Potassium Hydroxide. Retrieved from [Link]
-
American Chemistry Council. (2020, March 19). Handling Caustic Safely [Video]. YouTube. [Link]
-
PubChem. (n.d.). Ethyl 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
Zareef, M., Iqbal, R., Arfan, M., & Parvez, M. (2008). Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o736. [Link]
-
Mendow, G., Veizaga, N. S., & Querini, C. A. (2011). Ethyl ester production by homogeneous alkaline transesterification: influence of the catalyst. Bioresource technology, 102(11), 6385–6391. [Link]
-
PubChem. (n.d.). Potassium Acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
chemistNATE. (2021, December 10). Saponification (Hydrolysis of Esters with OH-) [Video]. YouTube. [Link]
- Phelps, I. K., & Eddy, W. (1908). Purification of Esters. American Chemical Journal, 39, 253-256.
-
Organic Chemistry with Victor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. [Link]
-
Martínez-García, M., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. [Link]
-
Martínez-García, M., et al. (2024, September 16). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. Potassium Acetate | C2H3O2K | CID 517044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. nj.gov [nj.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. carlroth.com [carlroth.com]
Application Notes and Protocols for Cross-Coupling Reactions of Oxadiazole Acetic Acid Derivatives
Introduction: The Strategic Importance of Oxadiazole Scaffolds in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for ester and amide functionalities.[1][2] Derivatives of oxadiazole acetic acid are of particular interest as they provide a strategic anchor point for molecular elaboration, enabling the exploration of chemical space in the quest for novel therapeutic agents. These compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for the functionalization of heterocyclic systems.[3] By applying these powerful carbon-carbon bond-forming methodologies to halo-oxadiazole acetic acid derivatives, researchers can rapidly generate libraries of novel compounds with diverse substitution patterns, accelerating the drug discovery process.
This comprehensive guide provides an in-depth exploration of the synthesis of key halo-oxadiazole acetic acid ester precursors and detailed, field-proven protocols for their subsequent elaboration via Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
Synthesis of Key Precursor: Ethyl 2-(5-bromo-1,3,4-oxadiazol-2-yl)acetate
A reliable supply of the halo-oxadiazole acetic acid derivative is paramount for any successful cross-coupling campaign. Herein, we detail a robust two-step synthesis of ethyl 2-(5-bromo-1,3,4-oxadiazol-2-yl)acetate, a versatile building block for the aforementioned cross-coupling reactions.
Workflow for Precursor Synthesis
Sources
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
Troubleshooting & Optimization
Improving yield of oxadiazole acetate hydrolysis reactions
Technical Guide: Optimizing Hydrolysis of Oxadiazole Acetates
Introduction: The Stability Paradox
Researchers frequently encounter low yields when hydrolyzing oxadiazole acetate esters (e.g., methyl 2-(1,2,4-oxadiazol-5-yl)acetate) to their corresponding acids. The core challenge lies in the chemical instability of the oxadiazole ring under the very conditions typically used for ester hydrolysis.
While standard saponification (NaOH/MeOH) works for simple esters, it is often catastrophic for oxadiazoles. The 1,2,4-oxadiazole ring is electron-deficient, making the C5 position highly susceptible to nucleophilic attack by hydroxide ions. This leads to ring cleavage (mononuclear heterocyclic rearrangement or simple degradation) rather than the desired ester hydrolysis. Furthermore, the methylene protons (
This guide provides three validated workflows to bypass these failure modes.
Module 1: Mechanistic Failure Analysis
Before attempting a protocol, you must understand the competing pathways. The diagram below illustrates why standard basic hydrolysis often fails.
Figure 1: Competing nucleophilic pathways. Strong bases attack the electron-deficient C5 ring carbon (Red Path), causing degradation. Mild or enzymatic methods favor the ester carbonyl (Green Path).
Module 2: Validated Protocols
Protocol A: Acid-Mediated Hydrolysis (Preferred for Acid-Stable Substrates)
Why: The 1,2,4-oxadiazole ring is generally stable to acid. Acidic hydrolysis protonates the ester carbonyl, activating it for water attack without providing a strong nucleophile to destroy the ring.
Reagents:
-
Substrate (1.0 eq)
-
1,4-Dioxane (0.2 M concentration)
-
4M HCl (aqueous) or concentrated
(catalytic)
Step-by-Step:
-
Dissolution: Dissolve the oxadiazole acetate ester in 1,4-dioxane.
-
Acid Addition: Add 4M HCl (approx. 5–10 equiv).
-
Note: If solubility is poor, use a mixture of THF/Water/HCl.
-
-
Reaction: Heat to 60°C and monitor by LC-MS.
-
Critical Check: Do not exceed 80°C to prevent thermal decarboxylation of the resulting acetic acid derivative.
-
-
Workup: Concentrate the solvent in vacuo (do not heat to dryness if unstable). Dilute with water and extract with EtOAc.
-
Validation: Check NMR for the disappearance of the ester methyl/ethyl peak and retention of the oxadiazole ring carbons.
Protocol B: Enzymatic Hydrolysis (Pig Liver Esterase)
Why: Enzymes operate at neutral pH (7.0–7.4), completely avoiding the nucleophilic hydroxide ions that destroy the ring. This is the gold standard for sensitive oxadiazoles.
Reagents:
-
Pig Liver Esterase (PLE) (Sigma-Aldrich or equivalent, crude lyophilized powder)
-
Phosphate Buffer (pH 7.4, 0.1 M)
-
Acetone or DMSO (Co-solvent, max 10% v/v)
Step-by-Step:
-
Preparation: Suspend the ester in Phosphate Buffer (pH 7.4).
-
Tip: If the ester is insoluble, pre-dissolve it in a minimal amount of Acetone or DMSO, then add to the buffer. Keep organic solvent <10% to maintain enzyme activity.
-
-
Initiation: Add PLE (approx. 10–50 units per mmol of substrate).
-
Incubation: Stir gently at 30°C. Monitor pH; as hydrolysis proceeds, acid is produced.
-
pH Stat Method: If possible, use an autotitrator to maintain pH 7.4 using 0.1 M NaOH. If not, check periodically and adjust carefully.
-
-
Termination: Once starting material is consumed (TLC/LC-MS), filter the mixture through a Celite pad to remove the enzyme.
-
Isolation: Acidify the filtrate to pH 3–4 with 1M HCl and extract immediately with EtOAc.
Protocol C: Chemical "Sniper" Method (Trimethyltin Hydroxide)
Why:
Step-by-Step:
-
Dissolve ester in 1,2-dichloroethane (DCE).
-
Add
(2–3 equiv). -
Heat to 60°C for 4–12 hours.
-
Workup (Critical): Tin is toxic. Wash the reaction mixture with 5% HCl to remove tin residues, then extract the organic layer.
Module 3: Troubleshooting & FAQs
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Ring Opening / Complex Mixture | Reaction pH > 10. Hydroxide attacked the ring C5. | Switch to Protocol A (Acid) or Protocol B (PLE) . Never use NaOH/MeOH for 1,2,4-oxadiazoles. |
| No Reaction (Stalled) | Substrate insolubility in aqueous media. | Increase co-solvent (THF/Dioxane) volume. If using PLE, ensure organic solvent is <10% or switch to immobilized lipases. |
| Product Decarboxylation | Reaction temperature too high (>80°C) or workup too acidic/hot. | Oxadiazole acetic acids are prone to decarboxylation. Keep temp <60°C. Do not distill to dryness; lyophilize instead. |
| Low Recovery (Water Soluble) | Product is amphoteric or highly polar. | The oxadiazole nitrogen can be weakly basic. Adjust aqueous layer to isoelectric point (pH ~3-4) before extraction. Use n-Butanol for extraction if necessary. |
Frequently Asked Questions
Q1: Can I use LiOH instead of NaOH?
-
Answer: LiOH is milder than NaOH, and using it at 0°C in THF/Water (2:1) can work for more stable oxadiazoles (e.g., 3,5-disubstituted). However, it is still risky for 1,2,4-oxadiazole-5-acetates. If you see ring opening, abandon base immediately.
Q2: Why does the ring open? I thought oxadiazoles were aromatic.
-
Answer: 1,2,4-oxadiazoles have low aromaticity compared to benzene or pyridine. The N-O bond is weak, and the C5 carbon is highly electrophilic. Nucleophilic attack at C5 breaks the N-O bond, leading to an acylhydrazide intermediate [1].
Q3: Is the 1,3,4-oxadiazole isomer safer?
-
Answer: Generally, yes. 1,3,4-oxadiazoles are more symmetric and slightly more stable to base than the 1,2,4-isomer. However, enzymatic hydrolysis (PLE) is still recommended to maximize yield and purity [2].
References
-
BenchChem Technical Support Team. (2025). Technical Support Center: 1,2,4-Oxadiazole Isomers & Metabolic Stability. BenchChem. Link
-
Author Not Listed. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Publications. Link
-
Author Not Listed. (2019).[1] Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences. PubMed Central. Link
-
Author Not Listed. (2023). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. Link
Sources
Removing inorganic impurities from potassium oxadiazole acetate samples
Introduction
Welcome to the Purification Support Hub. If you are accessing this guide, you are likely observing high ash content, unexpected insolubility in organic media, or failing elemental impurity limits (ICH Q3D) in your Potassium Oxadiazole Acetate samples.[1]
Potassium salts of heterocyclic acids present a unique purification paradox: the product is a water-soluble salt, making it physiochemically similar to the inorganic impurities you are trying to remove (e.g., KCl, K₂CO₃, K₂SO₄). Standard aqueous washes often result in massive yield loss.
This guide provides self-validating protocols to separate these "salt-from-salt" mixtures and scavenge catalytic metals without compromising the sensitive 1,2,4-oxadiazole ring.
Module 1: Diagnostic & Decision Matrix
Before initiating purification, confirm the nature of your impurity. Visual inspection is insufficient.
| Symptom | Probable Impurity | Verification Test | Recommended Protocol |
| White residue after MeOH dissolution | Inorganic Salts (KCl, K₂SO₄) | Gravimetric Ash Test / AgNO₃ Test | Protocol A |
| Grey/Green discoloration | Transition Metals (Pd, Cu) | ICP-MS / Colorimetric | Protocol B |
| Deliquescence / Gooey texture | Water (Hygroscopicity) | Karl Fischer (KF) Titration | Protocol C |
| NMR Silent Mass | Silica / Inorganic Salts | qNMR (Internal Standard) | Protocol A |
Logic Flow: Purification Strategy
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity solubility and elemental analysis.
Module 2: Protocol A - Differential Solvation (The "Methanol Wash")
Objective: Remove inorganic salts (KCl, KBr, K₂SO₄) from the organic potassium salt.
Scientific Grounding: This method relies on the solubility differential between organic and inorganic potassium salts in anhydrous alcohols.
-
Potassium Acetate derivatives are generally soluble in methanol (~33 g/100 mL) due to the organic oxadiazole moiety disrupting the lattice energy.
-
Potassium Chloride (KCl) is sparingly soluble in methanol (~0.53 g/100 mL) and virtually insoluble in ethanol [1].
Step-by-Step Procedure
-
Drying (Critical): Dry the crude solid thoroughly in a vacuum oven (40°C) for 4 hours.
-
Why? Water acts as a co-solvent. Even 5% water content can solubilize significant amounts of KCl, defeating the purification.
-
-
Dissolution: Add anhydrous Methanol (MeOH) to the crude solid at a ratio of 10 mL per gram of crude.
-
Note: Do not use Ethanol initially; the organic potassium salt may not be fully soluble in EtOH.
-
-
Sonication: Sonicate the suspension for 10–15 minutes at ambient temperature.
-
Observation: You should see a fine white suspension (the inorganic impurities) while the bulk liquid becomes clear (your product).
-
-
Filtration: Filter the suspension through a Celite 545 pad or a 0.45 µm PTFE membrane.
-
Action: Wash the filter cake with a small volume of cold anhydrous MeOH.
-
-
Validation (In-Process): Take 1 mL of the filtrate, evaporate it, and redissolve in water. Add one drop of AgNO₃.
-
Pass: Solution remains clear.
-
Fail: White precipitate (AgCl) indicates chloride breakthrough.[1] Repeat filtration.
-
-
Isolation: Concentrate the filtrate via rotary evaporation to afford the purified potassium oxadiazole acetate.
Module 3: Protocol B - Heavy Metal Scavenging
Objective: Remove Pd, Cu, or Ni residues from cross-coupling reactions (e.g., Suzuki-Miyaura) to meet ICH Q3D limits.
Scientific Grounding: Standard crystallization often entraps metal catalysts within the crystal lattice.[2] Functionalized Silica Scavengers are superior to activated carbon for polar salts because they minimize non-specific binding (yield loss) of the ionic product [2].
Warning: Do not use acid washes (e.g., 1M HCl).[1] The 1,2,4-oxadiazole ring is susceptible to hydrolytic cleavage under acidic conditions, converting back to the amidoxime [3].
Workflow Diagram
Figure 2: Kinetic scavenging workflow using functionalized silica.
Step-by-Step Procedure
-
Selection: Choose a Thiol (Si-SH) or Thiourea (Si-TU) functionalized silica. These have high affinity for Pd(II) and Pd(0).[1]
-
Loading: Add the scavenger resin to your product solution (dissolved in MeOH or water).
-
Ratio: Use 2–5 equivalents of scavenger relative to the expected metal content (or 10% w/w if metal content is unknown).
-
-
Agitation: Stir gently for 4 hours at 40°C.
-
Note: Vigorous magnetic stirring can grind the silica, creating fines that are hard to filter. Use an overhead stirrer or shaker if possible.
-
-
Filtration: Filter through a fine frit or 0.2 µm membrane to remove the resin.
-
Validation: Analyze a small aliquot via ICP-MS. Target Pd levels should be <10 ppm (or consistent with your PDE calculation) [4].
Module 4: Protocol C - Managing Hygroscopicity
Objective: Prevent the "goo" factor. Potassium salts are extremely hygroscopic, leading to hydrolysis or handling difficulties.
Scientific Grounding: Potassium ions have a high charge density and hydration enthalpy. Surface moisture can catalyze the ring-opening of oxadiazoles over time.
Best Practices
-
Lyophilization (Freeze Drying): This is the preferred method for isolation.
-
Dissolve the purified salt in the minimum amount of water.
-
Freeze rapidly (liquid nitrogen or dry ice/acetone) to prevent phase separation.
-
Lyophilize for >24 hours.
-
Result: A fluffy, amorphous powder with low residual solvent.
-
-
Storage: Store under Argon or Nitrogen in a desiccator. Tape the septum; parafilm is permeable to moisture over long periods.
FAQ: Troubleshooting Specific Issues
Q: Can I use silica gel chromatography to purify the potassium salt? A: No. Potassium oxadiazole acetate is highly polar and ionic. It will likely streak ("tail") on normal phase silica or bind irreversibly.[1] If chromatography is absolutely necessary, use Reverse Phase (C18) Prep-HPLC with a water/methanol gradient (no acid modifier, or use 10mM Ammonium Bicarbonate buffer to maintain pH > 7).[1]
Q: My product turned yellow after the methanol wash. Why? A: This often indicates oxidation of trace phenols or impurities concentrating in the mother liquor. If the solid itself is yellow, re-dissolve in water and treat with a small amount of activated charcoal (SX-Ultra), filter, and lyophilize.
Q: Can I use HCl to convert the salt to the free acid, extract, and regenerate the salt? A: Proceed with extreme caution. While this is a standard technique for carboxylates, 1,2,4-oxadiazoles are less stable than 1,3,4-oxadiazoles. Strong acid (pH < 2) can cleave the ring [3]. If you must do this, use a weak acid (Acetic acid or Citric acid) to protonate, extract quickly into EtOAc, and immediately regenerate the salt with stoichiometric KOH.
References
-
Pinho, S. P., & Macedo, E. A. (2005).[1][3] Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.[3][4] Journal of Chemical & Engineering Data, 50(1), 29–32.[1] Link[1]
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link[1]
-
Clapp, L. B. (1976). 1,2,4-Oxadiazoles.[1][5][6][7][8][9] Advances in Heterocyclic Chemistry, 20, 65-116. Link
-
International Council for Harmonisation (ICH).[1] (2019). Guideline Q3D(R1) on Elemental Impurities. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. seniorchem.com [seniorchem.com]
- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Welcome to the technical support center for the purification of potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a polar organic salt, its purification can present unique challenges. This document offers a structured approach to solvent selection and provides solutions to common issues you may encounter during your experiments.
Understanding the Molecule: A Chemist's Perspective
Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is an ionic compound, which dictates its solubility and recrystallization behavior. The potassium carboxylate group imparts high polarity and a tendency to be soluble in polar solvents, particularly those capable of hydrogen bonding. The 1,3,4-oxadiazole ring, a heterocyclic system, also contributes to the molecule's polarity. This inherent polarity is the key to selecting an appropriate recrystallization solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate?
A1: Given the ionic nature of the potassium salt, highly polar solvents are the best starting point. Water is an excellent initial choice due to its high polarity and ability to dissolve many ionic compounds at elevated temperatures. Short-chain alcohols like methanol and ethanol are also strong candidates. A general principle in chemistry is that "like dissolves like," meaning polar compounds tend to dissolve in polar solvents.
Q2: My compound is soluble in water even at room temperature. How can I recrystallize it?
A2: If the compound is highly soluble in a single solvent at room temperature, a solvent pair is often the most effective solution. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For a water-soluble compound like this potassium salt, a less polar, water-miscible organic solvent such as ethanol, isopropanol, or acetone would be a suitable "poor" solvent.
Q3: Can I use non-polar solvents for recrystallization?
A3: It is highly unlikely that non-polar solvents such as hexanes, toluene, or diethyl ether will be effective for recrystallizing this polar salt. The compound will likely be insoluble in these solvents even at elevated temperatures.
Systematic Solvent Selection Protocol
A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will dissolve the compound when hot but not when cold.[1] Below is a systematic approach to identifying the optimal solvent system for potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate.
Step 1: Small-Scale Solubility Tests
Before committing your entire batch of crude product, perform small-scale solubility tests in a range of solvents.
-
Place approximately 10-20 mg of your crude compound into separate test tubes.
-
Add a few drops of a single solvent to each test tube at room temperature and observe the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube and add more solvent dropwise until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Water | High | 100 | Excellent solvent for many salts. |
| Methanol | High | 65 | Polar protic solvent, often a good choice for polar compounds. |
| Ethanol | High | 78 | Similar to methanol, but slightly less polar. |
| Isopropanol | Medium | 82 | Can be a good "poor" solvent in a pair with water. |
| Acetone | Medium | 56 | A polar aprotic solvent, may be a suitable component of a solvent pair. |
Step 2: Evaluating Solvent Performance
The ideal solvent from your screening will exhibit the following characteristics:
-
The compound is sparingly soluble at room temperature.
-
The compound is completely soluble at the solvent's boiling point.
-
Upon cooling, the compound crystallizes to form well-defined crystals, not an oil.
-
Impurities remain in the solution or are insoluble in the hot solvent.
Troubleshooting Guide
Even with careful solvent selection, issues can arise during recrystallization. Here are solutions to common problems.
| Problem | Probable Cause | Solution |
| Oiling Out: The compound separates as a liquid instead of crystals. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.[2][3] | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help. |
| Failure to Crystallize: No crystals form upon cooling. | Too much solvent was used, or the solution is supersaturated and requires a nucleation site.[4] | Boil off some of the solvent to increase the concentration. To induce crystallization, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal. |
| Low Recovery: A small amount of purified product is obtained. | Too much solvent was used, or the compound has significant solubility in the cold solvent.[5] | Concentrate the mother liquor (the solution remaining after filtration) and cool it again to recover more product. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Premature Crystallization: Crystals form in the funnel during hot filtration. | The solution is cooling too quickly, or the concentration of the solute is too high.[2] | Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the compound remains dissolved. The excess solvent can be evaporated after filtration. |
Experimental Workflow Visualization
The following diagram illustrates the decision-making process for selecting a recrystallization solvent and troubleshooting common issues.
Caption: Workflow for solvent selection and troubleshooting in recrystallization.
References
Sources
Safety Operating Guide
Guide to the Safe Disposal of Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
As a Senior Application Scientist, providing clear, safe, and scientifically-grounded guidance is paramount. This document outlines the comprehensive disposal procedures for Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate, prioritizing safety, regulatory compliance, and environmental stewardship.
This guide provides a step-by-step operational plan for the proper disposal of Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate. The procedures outlined are synthesized from regulatory standards and data from structurally similar compounds, ensuring a cautious and responsible approach.
Compound Profile and Hazard Assessment
-
1,3,4-Oxadiazole Moiety: This heterocyclic ring is known for its chemical stability and is a core component in many pharmacologically active compounds.[1] Its presence suggests potential biological activity and resistance to environmental degradation. Therefore, it should be treated as a potentially hazardous chemical to avoid unforeseen ecological impacts.[1][2]
-
Potassium Salt of Carboxylic Acid: Simple potassium salts of organic acids, like potassium acetate, are generally considered to have low levels of toxicity and are not typically classified as hazardous.[3]
| Property | Inferred Assessment | Rationale / Source |
| Physical State | Solid | Typical for salts of organic acids. |
| Primary Hazard | Potential Environmental/Biological Activity | Based on the stable, bioactive 1,3,4-oxadiazole ring structure.[1] |
| Toxicity | Presumed toxic; handle with caution | The pyridine moiety in a similar oxadiazole compound suggests potential toxicity.[2] |
| Reactivity | Likely stable under normal conditions. Incompatible with strong oxidizing agents. | Based on general properties of organic salts and oxadiazoles.[4] |
| Disposal Classification | Hazardous Chemical Waste | Precautionary principle based on the oxadiazole moiety. Must comply with RCRA regulations.[5][6] |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any disposal-related activities, ensure all appropriate personal protective equipment is worn. This is a non-negotiable standard for minimizing exposure risk.[7]
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use in accordance with applicable laws.[3][7]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[2]
-
Work Area: All handling and preparation for disposal should occur within a well-ventilated area, preferably inside a certified chemical fume hood.[2]
Step-by-Step Disposal Protocol
The primary and most compliant method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[7] Do not discharge this chemical down the drain.[8]
Caption: Disposal workflow for Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate.
Detailed Steps:
-
Segregation: Designate a specific waste container for this compound and any materials heavily contaminated with it. Do not mix with other waste streams unless explicitly permitted by your EHS office. Waste must be segregated by hazard class for safe storage.
-
Containerization:
-
For solid waste, place it directly into a sealable, wide-mouth container clearly marked for hazardous waste.
-
For solutions, use a sealable, chemical-resistant (e.g., HDPE or glass) container. Ensure the container is compatible with any solvents used. Keep the container sealed unless actively adding waste.
-
-
Labeling: Accurate labeling is a critical regulatory requirement.[8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate"
-
An accurate list of all components in the container (e.g., if in solution, list the solvent).
-
The approximate percentage of each component.
-
The date of accumulation.
-
-
Storage: Store the container in a designated satellite accumulation area. This area should be secure, secondary contained, and away from incompatible materials like strong oxidizing agents.
-
Disposal: Arrange for pickup and disposal through your institution's EHS program or a licensed chemical waste contractor. This ensures the waste is tracked and managed from "cradle-to-grave" as required by law.
Spill Management Protocol
Accidental releases must be managed promptly and safely. The following procedure is based on standard practices for solid or dissolved organic compounds.[2][7]
Caption: Spill response decision workflow.
-
Evacuate and Alert: Clear the immediate area of all personnel to prevent exposure. Inform your laboratory supervisor and EHS department.[2]
-
Ventilate: Ensure the area is well-ventilated to disperse any potential vapors or dusts.[2]
-
Containment: Use an inert, non-combustible absorbent material like vermiculite, sand, or earth to cover and contain the spill. Do not use combustible materials like paper towels or sawdust as the primary absorbent.[2]
-
Collection: Carefully sweep or scoop the absorbed material into a sealable, properly labeled container for hazardous waste. Avoid creating dust.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (if known and safe), followed by washing with soap and water. Collect all cleaning materials (wipes, gloves, etc.) and place them in the hazardous waste container.[2]
Regulatory Framework
In the United States, the disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] These regulations mandate the proper identification, handling, storage, and disposal of hazardous materials to protect human health and the environment.[6][9] In Europe, similar regulations are managed by the European Chemicals Agency (ECHA) under frameworks like REACH and the Waste Framework Directive.[10][11] Adherence to the protocols in this guide will help ensure compliance with these critical regulations.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
- Safe Disposal of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole: A Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of Neodecanoic Acid, Potassium Salt: A Guide for Laboratory Professionals. Benchchem.
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Understanding Waste Framework Directive. European Chemicals Agency (ECHA).
- Safety Data Sheet - Potassium acetate. Fisher Scientific.
- Homepage. European Chemicals Agency (ECHA).
- Procedures for the disposal of liquid chemical residues and aqueous solutions.
- Potassium Acetate - Safety Data Sheet.
- Potassium acetate 116331 - Safety Data Sheet.
- SAFETY DATA SHEET - Potassium acetate. Sigma-Aldrich.
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate.
- Procedure for disposing of hazardous waste. MIT.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. edvotek.com [edvotek.com]
- 4. fishersci.dk [fishersci.dk]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.mit.edu [web.mit.edu]
- 9. epa.gov [epa.gov]
- 10. Understanding Waste Framework Directive - ECHA [echa.europa.eu]
- 11. Homepage - ECHA [echa.europa.eu]
Personal Protective Equipment (PPE) & Handling Guide: Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Executive Summary: The "Unknown Hazard" Protocol
Immediate Action Required: Treat Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate as a Potentially Bioactive Pharmacophore .
While specific toxicological data (LD50) for this exact salt is limited in public registries, the 1,3,4-oxadiazole motif is a privileged scaffold in medicinal chemistry, frequently designed for high biological affinity (antimicrobial, anticancer, and anti-inflammatory pathways). Furthermore, as a potassium salt, this compound is likely hygroscopic and highly water-soluble , facilitating rapid systemic absorption upon contact with mucous membranes.
Operational Directive: Do not handle this on an open bench. All solid-phase manipulations must occur within a certified engineering control environment.
Risk Assessment & Hazard Identification
This section derives safety protocols from Structure-Activity Relationships (SAR) and physical properties, bridging the gap where specific SDS data is generic.
Physical & Chemical Hazard Logic[1]
-
Dust Explosion Potential: Like many dry organic salts, fine particulates can generate static charge. The oxadiazole ring is nitrogen-rich; while 1,3,4-isomers are thermally stable compared to 1,2,4-isomers, they possess inherent energy. Avoid friction and static discharge.
-
Hygroscopicity: The potassium acetate moiety avidly absorbs atmospheric moisture.[1][2] Clumping can lead to aggressive handling (scraping), which increases aerosolization risk.
-
Biological Activity: The oxadiazole ring is a bio-isostere for amide and ester groups, allowing it to interact with biological receptors. Assume sensitization potential.
DOT Diagram: Risk Logic Flow
The following diagram illustrates the decision-making pathway for selecting controls based on the compound's properties.
Figure 1: Risk-to-Control Logic Flow. This diagram maps the intrinsic chemical properties to specific safety interventions.
PPE Matrix: Task-Based Protection
Standard "lab safety" is insufficient. Use this matrix to scale protection based on the energy and exposure potential of the specific task.
| PPE Component | Standard Handling (Synthesis/Solution Prep) | High-Energy Operations (Weighing >1g, Milling, Spills) | Technical Rationale |
| Respiratory | Fume Hood (Sash at 18") | PAPR or P100 Half-Mask + Hood | The salt is a fine dust. If hood airflow is compromised, P100 is required to block 99.97% of particulates. |
| Hand Protection | Double Nitrile (4 mil inner / 5 mil outer) | Extended Cuff Nitrile (Double) | Potassium salts penetrate latex. Nitrile offers superior resistance to organic salts. Double gloving allows outer glove removal without skin exposure. |
| Eye Protection | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses are insufficient for powders that drift. Goggles seal the eyes from hygroscopic dust that becomes caustic upon moisture contact. |
| Body Protection | Lab Coat (High-neck, cotton/poly) | Tyvek® Sleeves + Lab Coat | Prevents dust accumulation on forearms, a common transfer route to the face/mouth. |
| Footwear | Closed-toe, non-porous | Chemical Resistant Booties | Standard protocol to prevent tracking chemical residue out of the lab. |
Operational Protocol: The "Safe Handling Loop"
This protocol is a self-validating system. If you cannot complete a step (e.g., the balance is drifting due to static), stop. The system is warning you of an unsafe condition.
Phase 1: Preparation (The Static Check)
-
Environment: Verify Fume Hood flow is 80–100 fpm.
-
Static Dissipation: Place an ionizing bar or anti-static gun near the balance.
-
Why? Oxadiazole salts are prone to static cling. If the powder "jumps" away from the spatula, your static control is failed. Stop and ground the equipment.
-
-
Setup: Line the work surface with a disposable absorbent pad (plastic side down).
Phase 2: Transfer & Solubilization
-
Weighing: Use a disposable anti-static weighing boat. Do not use weighing paper (risk of tear/spill).
-
Transfer:
-
Move the receiving vessel to the weighing boat, not vice versa.
-
Use a dedicated funnel.
-
-
Dissolution:
-
Add solvent slowly down the side of the vessel to minimize dust lofting.
-
Note: As a potassium salt, it may be exothermic upon dissolution in water. Add salt to water, never water to salt.
-
Phase 3: Decontamination (The Validation Step)
-
Wipe Down: Clean balance and surrounding area with a soap/water solution, followed by 70% Ethanol.
-
Validation: The soap removes the salt (solubility); the ethanol removes organic residues.
-
-
Glove Removal: Perform "beak method" removal of outer gloves inside the hood. Discard as hazardous waste.
DOT Diagram: Operational Workflow
Figure 2: The Safe Handling Loop. Note the critical "Stop" loop at the static check stage.
Emergency Response & Disposal
Spill Management
-
Small Spill (<5g):
-
Cover with a damp paper towel (reduces dust).
-
Wipe up and place in a sealed bag.
-
Clean area with water (high solubility facilitates cleanup).
-
-
Large Spill (>5g):
Disposal Protocol
Do not dispose of down the drain. While potassium acetate is benign, the oxadiazole ring classifies this as a nitrogen-containing organic chemical waste.
-
Classification: Non-halogenated Organic Solvent/Solid Waste.
-
Segregation: Keep away from strong oxidizers (peroxides, nitric acid) in the waste stream. The oxadiazole ring has potential energetic properties when stressed by strong oxidation.
-
Destruction: Incineration is the required method to break down the heterocyclic ring.
References
-
PubChem. (n.d.). Compound Summary: Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate (CAS 1240527-13-2).[5][6] National Library of Medicine. Retrieved February 12, 2026, from [Link]
- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual reference for oxadiazole bioactivity/pharmacophore risks).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved February 12, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Basis for "Unknown Hazard" protocols).[3][1][2][7][8][9]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.dk [fishersci.dk]
- 3. edvotek.com [edvotek.com]
- 4. benchchem.com [benchchem.com]
- 5. 1240527-13-2|Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate|BLD Pharm [bldpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
